molecular formula C21H24N6O B2710770 N-(3-imidazol-1-ylpropyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 879762-27-3

N-(3-imidazol-1-ylpropyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2710770
CAS RN: 879762-27-3
M. Wt: 376.464
InChI Key: FHCRQHBQCASBJY-UHFFFAOYSA-N
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Description

N-(3-imidazol-1-ylpropyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C21H24N6O and its molecular weight is 376.464. The purity is usually 95%.
BenchChem offers high-quality N-(3-imidazol-1-ylpropyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-imidazol-1-ylpropyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal and Antibacterial Activities

Compounds structurally related to N-(3-imidazol-1-ylpropyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine have shown significant antifungal and antibacterial properties. For example, derivatives of dimethylpyrimidin have been synthesized and tested against fungi like Aspergillus terreus and Aspergillus niger, demonstrating potential as antifungal agents (Jafar et al., 2017). Furthermore, novel pyrazolopyrimidine derivatives synthesized for antibacterial purposes exhibited significant activity, indicating their potential in combating bacterial infections (Rahmouni et al., 2014).

Anti-Cancer Properties

Related research into the structural family of N-(3-imidazol-1-ylpropyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has uncovered compounds with promising anti-cancer properties. For instance, imidazo[4,5-b]pyridine and pyrimidine derivatives have been investigated for their anti-proliferative effects against cancer cell lines, revealing significant potential as anti-cancer agents (Lukasik et al., 2012).

Crystal Structure Analysis

The crystal structure analysis of compounds closely related to the target chemical has provided insight into their molecular configuration, aiding in the design of more effective drugs. For example, the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives have helped understand the spatial arrangement of molecules, which is crucial for their biological activity (Dhanalakshmi et al., 2018).

Synthesis and Characterization

The synthesis and characterization of new compounds within this chemical family have been fundamental in developing potential therapeutic agents. For instance, the synthesis of pyrazolo[1,5-a]pyrimidine analogs under environmentally benign conditions and their evaluation for anti-inflammatory and anti-cancer activities demonstrate the ongoing efforts to explore the therapeutic potential of these compounds (Kaping et al., 2016).

Molecular Docking and Computational Studies

Molecular docking and computational studies on compounds structurally similar to N-(3-imidazol-1-ylpropyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine have been instrumental in predicting their interaction with biological targets. This approach facilitates the identification of potential drug candidates by assessing their binding affinity and mechanism of action at the molecular level (Fahim et al., 2021).

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c1-15-13-19(23-9-6-11-26-12-10-22-14-26)27-21(24-15)20(16(2)25-27)17-7-4-5-8-18(17)28-3/h4-5,7-8,10,12-14,23H,6,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCRQHBQCASBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCCN3C=CN=C3)C)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-imidazol-1-yl)propyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

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